Welcome to the BenchChem Online Store!
molecular formula C10H13ClOS B8288276 [1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol

[1-(5-Chloro-thiophen-2-ylmethyl)-cyclobutyl]-methanol

Cat. No. B8288276
M. Wt: 216.73 g/mol
InChI Key: RQFQUTVZIJHNCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06586462B2

Procedure details

Lithium borohydride (718 mg, 33 mmol) was added to a solution of ester 19 (2.9 g, 11.2 mmol) in ether (50 mL) at 0° C. After having stirred for 5 min, MeOH (1.05 g, 33 mmol) was added dropwise and stirring continued at 0° C. until effervescence ceased. The mixture was warmed to 23° C. and was allowed to stir an additional hour, at which time the mixture was poured into NaOH (3N) and stirred. The organic layer was seperated and washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified via FCC (silica gel, 1:1, hexane/CH2Cl2) to give 2.57 g of the above named alcohol 20.
Quantity
718 mg
Type
reactant
Reaction Step One
Name
ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C([O:5][C:6]([C:8]1([CH2:12][C:13]2[S:14][C:15]([Cl:18])=[CH:16][CH:17]=2)[CH2:11][CH2:10][CH2:9]1)=O)C.CO.[OH-].[Na+]>CCOCC>[Cl:18][C:15]1[S:14][C:13]([CH2:12][C:8]2([CH2:6][OH:5])[CH2:11][CH2:10][CH2:9]2)=[CH:17][CH:16]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
718 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
ester
Quantity
2.9 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCC1)CC=1SC(=CC1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After having stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
continued at 0° C. until effervescence
STIRRING
Type
STIRRING
Details
to stir an additional hour, at which time the mixture
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The organic layer was seperated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via FCC (silica gel, 1:1, hexane/CH2Cl2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(S1)CC1(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.